Ammonium oxalate monohydrate

Description

BenchChem offers high-quality Ammonium oxalate monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium oxalate monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

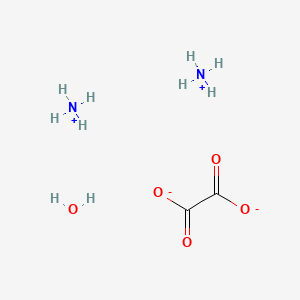

Structure

3D Structure of Parent

Properties

IUPAC Name |

diazanium;oxalate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2H3N.H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);2*1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMNVXKYCPHLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless solid; [Merck Index] White granules; [Alfa Aesar MSDS] | |

| Record name | Ammonium oxalate monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Foundational & Exploratory

Ammonium Oxalate Monohydrate: Properties, Applications, and Analytical Protocols for the Modern Laboratory

An In-depth Technical Guide:

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

Ammonium oxalate monohydrate is an ammonium salt of oxalic acid, presenting as an odorless, white crystalline solid.[1][2] Its hydrated form is crucial for its stability and crystalline structure. The definitive chemical formula for ammonium oxalate monohydrate is (NH₄)₂C₂O₄·H₂O .[3][4] This formula represents the ionic composition of two ammonium cations ([NH₄]⁺) and one oxalate anion (C₂O₄²⁻) complexed with a single molecule of water.[4] It is widely known by its synonym, oxalic acid diammonium salt monohydrate.[3][5][6]

This compound is a cornerstone reagent in various scientific disciplines due to its utility as a chelating agent, a buffering agent, and a precipitant for various metal ions, most notably calcium.[7][8] Its applications span from classical wet chemistry to advanced materials science and pharmaceutical formulation.[3][6]

Physicochemical and Structural Properties

A precise understanding of ammonium oxalate monohydrate's properties is fundamental to its effective application in experimental design. The key quantitative data are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | (NH₄)₂C₂O₄·H₂O or C₂H₁₀N₂O₅ | [3][5][8] |

| Molecular Weight | 142.11 g/mol | [3][5][6][9] |

| CAS Number | 6009-70-7 | [3][4][5][6] |

| Appearance | Colorless or white crystalline solid/powder | [1][3][6] |

| Density | ~1.5 g/cm³ | [1][4] |

| Melting Point | Decomposes at ~133 °C | [7][9][10] |

| Solubility in Water | 5.20 g/100 mL (at 25 °C) | [4] |

| Solubility in Ethanol | Slightly soluble | [10] |

The crystal structure of ammonium oxalate monohydrate has been investigated through diffraction studies, revealing its specific space group and unit cell parameters.[7] The presence of the water molecule (the monohydrate) is integral to the stability of this crystalline lattice. When heated, the compound first loses its water of hydration before decomposing into oxamide and water.[1]

Synthesis and Purification Pathways

While commercially available in high purity, understanding the synthesis of ammonium oxalate monohydrate provides insight into potential impurities and handling considerations.

Laboratory-Scale Synthesis Workflow

The most common laboratory preparation involves the direct neutralization of oxalic acid with an ammonium base, such as ammonium carbonate or aqueous ammonia.[1][11] The causality of this process is a straightforward acid-base reaction, yielding the ammonium oxalate salt.

Caption: Laboratory synthesis workflow for ammonium oxalate monohydrate.

Experimental Causality:

-

Warming the Solution: Dissolving the oxalic acid in warm water increases its solubility and the reaction rate with the ammonium base.[11]

-

Hot Filtration: Filtering the solution while hot is a critical step to remove any insoluble impurities before the desired product begins to crystallize.

-

Slow Cooling: Allowing the saturated solution to cool slowly promotes the formation of large, well-defined, and purer crystals.[11]

Core Applications in Scientific Research

Ammonium oxalate monohydrate's utility stems from the reactivity of the oxalate anion as a chelating and precipitating agent.

Analytical Chemistry and Quality Control

This compound is a primary reagent for the gravimetric or titrimetric determination of various metal ions, most notably calcium, but also lead and rare earth metals.[7] The oxalate ion reacts with calcium ions to form a highly insoluble calcium oxalate precipitate, which can be isolated and quantified.

It also serves as a versatile buffering agent for maintaining pH in analytical procedures.[3][8]

Drug Development and Pharmaceutical Formulation

In the pharmaceutical industry, ammonium oxalate monohydrate serves two primary roles:

-

Buffering Agent: It is used in some pharmaceutical formulations to maintain a stable pH, which is often critical for the stability and efficacy of the active pharmaceutical ingredient (API).[6]

-

Synthesis Intermediate: It can be used as a counter-ion or precipitating agent during the synthesis and purification of certain pharmaceutical compounds.[3]

Biochemistry and Structural Biology

The compound is utilized in biochemical research for preparing buffer solutions and in studies of platelet surface interactions.[3][7] A significant application is in the field of protein crystallography, where it can act as a precipitant or a component in crystallization screening cocktails to facilitate the growth of protein crystals for structural analysis.[6]

Validated Analytical Protocols

For researchers, ensuring the quality and identity of reagents is paramount. The following protocols are based on authoritative standards.

Protocol 1: Assay for Purity (Redox Titration)

This protocol, adapted from the ACS Reagent Chemicals standards, provides a self-validating method to determine the purity of ammonium oxalate monohydrate.[12]

Principle: In a hot, acidic solution, oxalate ions (C₂O₄²⁻) are quantitatively oxidized by permanganate ions (MnO₄⁻). The endpoint is detected by the first appearance of a persistent pink color from excess permanganate, which acts as its own indicator.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5.0 g of the crushed ammonium oxalate monohydrate sample and transfer it to a 500 mL volumetric flask.

-

Dissolution: Dissolve the sample in deionized water, dilute to the mark, and mix thoroughly.

-

Aliquot Preparation: Pipette a 25.0 mL aliquot of this solution into a 250 mL Erlenmeyer flask.

-

Acidification: Add 70 mL of deionized water and 5 mL of concentrated sulfuric acid to the flask.

-

Titration (Initial): Begin titrating slowly with a standardized 0.1 N potassium permanganate (KMnO₄) solution.

-

Heating: After adding about 25 mL of the KMnO₄ solution, heat the mixture to approximately 70 °C.

-

Titration (Final): Complete the titration with the 0.1 N KMnO₄ until a faint, persistent pink color remains for at least 30 seconds.

-

Calculation: The purity is calculated based on the stoichiometry of the reaction. One milliliter of 0.1 N potassium permanganate corresponds to 0.007106 g of (COONH₄)₂·H₂O.[12]

Caption: Workflow for the purity assay of ammonium oxalate via permanganate titration.

Protocol 2: Qualitative Confirmatory Tests

These simple wet chemistry tests can rapidly confirm the presence of the constituent ions.[2]

| Ion to Identify | Procedure | Positive Observation | Inference |

| Ammonium (NH₄⁺) | To the salt solution, add NaOH solution and warm gently. | A gas with a characteristic ammoniacal smell is evolved. | Presence of NH₄⁺ is indicated. |

| Ammonium (NH₄⁺) | Bring a glass rod dipped in conc. HCl to the mouth of the test tube from the previous step. | Dense white fumes of ammonium chloride are formed. | Presence of NH₄⁺ is confirmed. |

| Oxalate (C₂O₄²⁻) | To the salt, add a few drops of conc. H₂SO₄. | Evolution of a colorless, odorless gas (CO + CO₂). | Presence of C₂O₄²⁻ is indicated. |

| Oxalate (C₂O₄²⁻) | To the salt solution, add dilute H₂SO₄ and a drop of KMnO₄ solution and warm. | The purple color of the KMnO₄ is discharged. | Presence of C₂O₄²⁻ is confirmed. |

Safety, Storage, and Handling

Ammonium oxalate monohydrate is classified as a hazardous substance and requires careful handling.[10]

-

Hazards: Harmful if swallowed or in contact with skin.[9] It can cause irritation to the eyes, skin, and respiratory system.[10]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place between 10°C and 25°C in a tightly sealed container.[7][9] It is incompatible with strong acids.[7]

Conclusion

Ammonium oxalate monohydrate, with the chemical formula (NH₄)₂C₂O₄·H₂O, is a fundamentally important reagent whose utility is directly tied to its well-characterized physicochemical properties. For professionals in research and drug development, a thorough understanding of its applications in chelation, buffering, and precipitation, combined with rigorous adherence to validated analytical protocols for quality assurance, is essential for achieving reliable and reproducible scientific outcomes.

References

-

Wikipedia. (n.d.). Ammonium oxalate. Retrieved from Wikipedia. [Link]

-

LookChem. (n.d.). Cas 5972-73-6, AMMONIUM OXALATE MONOHYDRATE. Retrieved from LookChem. [Link]

-

PubChem. (n.d.). Ammonium oxalate monohydrate | C2H10N2O5 | CID 62600. Retrieved from PubChem. [Link]

-

ACS Reagent Chemicals. (2017). Ammonium Oxalate Monohydrate. Retrieved from ACS Publications. [Link]

-

Sciencemadness Wiki. (2024). Ammonium oxalate. Retrieved from Sciencemadness Wiki. [Link]

- Google Patents. (n.d.). US4018875A - Ammonium oxalate process.

-

PrepChem.com. (n.d.). Preparation of ammonium oxalate. Retrieved from PrepChem.com. [Link]

-

ACS Publications. (2017). Ammonium Oxalate Monohydrate | ACS Reagent Chemicals. Retrieved from ACS Publications. [Link]

-

Salt Analysis Guide. (n.d.). Ammonium Oxalate Analysis. Retrieved from Salt Analysis Guide. [Link]

Sources

- 1. Ammonium oxalate - Sciencemadness Wiki [sciencemadness.org]

- 2. saltanalysis.com [saltanalysis.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Ammonium oxalate - Wikipedia [en.wikipedia.org]

- 5. Ammonium oxalate monohydrate | C2H10N2O5 | CID 62600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Ammonium oxalate monohydrate | 6009-70-7 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. Ammonium oxalate monohydrate | 6009-70-7 | FA46954 [biosynth.com]

- 10. lookchem.com [lookchem.com]

- 11. prepchem.com [prepchem.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ammonium Oxalate Monohydrate: Properties, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ammonium oxalate monohydrate, (NH₄)₂C₂O₄·H₂O, is a diammonium salt of oxalic acid that presents as a white, odorless crystalline solid.[1][2] While seemingly a simple compound, its unique physicochemical properties make it an indispensable reagent in diverse scientific fields, from analytical chemistry to materials science and pharmaceutical development. Its utility is primarily derived from the reactivity of the oxalate anion, which acts as a potent chelating agent for various metal ions, and the buffering capacity conferred by the ammonium ions. This guide provides a comprehensive exploration of its core properties, advanced analytical characterization techniques, and critical applications, with a focus on providing the field-proven insights necessary for its effective use in a research and development setting.

Core Physicochemical Properties

A foundational understanding of ammonium oxalate monohydrate begins with its fundamental physical and chemical properties. These constants are critical for everything from solution preparation and storage to predicting its behavior in complex reaction matrices.

The compound is stable under recommended storage conditions but is incompatible with strong acids and strong oxidizing agents.[1][3] Its solubility profile is particularly important; while readily soluble in water, it is only slightly soluble in ethanol and insoluble in non-polar organic solvents like benzene.[4]

| Property | Value | Source(s) |

| Chemical Formula | C₂H₈N₂O₄·H₂O | [5] |

| Molecular Weight | 142.11 g/mol | [2][5] |

| Appearance | White crystalline solid/powder | [1][2] |

| Odor | Odorless | [1][2] |

| Melting Point | Decomposes at ~133 °C | [1][5] |

| Density | 1.5 g/cm³ | [1][4] |

| Water Solubility | 45 g/L at 20 °C | [1] |

| pH | 6.0 - 7.0 (0.1 M solution at 25 °C) | [1][6] |

| CAS Number | 6009-70-7 | [1][2][5] |

Crystal Structure and Solid-State Characteristics

Ammonium oxalate monohydrate crystallizes in the orthorhombic system with the space group P2₁2₁2.[7][8] Its solid-state architecture is a fascinating network of ions held together by extensive hydrogen bonding. The oxalate ions, ammonium ions, and water molecules are linked through a combination of N-H···O and O-H···O hydrogen bonds.[7] This intricate network is not merely structural; it dictates many of the material's bulk properties.

Interestingly, the crystal structure is responsible for the rare phenomenon of negative linear compressibility (NLC), where the crystal lattice expands along one axis under hydrostatic pressure.[7][9] This behavior is attributed to the "wine-rack" motif formed by the hydrogen bonds, which deforms under pressure in a way that causes expansion in a perpendicular direction.[7][9]

Caption: Intermolecular forces in the ammonium oxalate monohydrate crystal.

Chemical Reactivity and Thermal Decomposition

The chemistry of ammonium oxalate monohydrate is dominated by two key features: the chelating ability of the oxalate anion and its thermal instability.

Chelation of Metal Ions

The oxalate anion (C₂O₄²⁻) is a bidentate ligand, meaning it can bind to a central metal ion through two of its oxygen atoms simultaneously, forming a stable five-membered ring. This chelating action is the basis for its widespread use in analytical chemistry for the detection and quantitative determination of metals such as calcium, lead, and rare earth elements.[1][10] The reaction with calcium, for instance, produces a highly insoluble precipitate of calcium oxalate, which can be isolated and quantified.

Caption: Chelation of a calcium ion by a bidentate oxalate anion.

Thermal Decomposition

When heated, ammonium oxalate monohydrate undergoes a multi-step decomposition process. This property is crucial to understand for applications involving elevated temperatures and for interpreting results from thermal analysis techniques like TGA.

-

Dehydration: The process begins with the loss of the water of hydration to form anhydrous ammonium oxalate. This typically occurs at temperatures just below 100 °C.[11]

-

Formation of Ammonium Hydrogen Oxalate: The anhydrous salt then loses ammonia, forming ammonium hydrogen oxalate.[11]

-

Final Decomposition: Finally, the ammonium hydrogen oxalate decomposes into gaseous products, including ammonia, water vapor, carbon monoxide, and carbon dioxide.[11][12]

The exact decomposition temperatures and products can vary slightly depending on the atmospheric conditions (inert vs. oxidative) and heating rate.[11]

Caption: Thermal decomposition pathway of ammonium oxalate monohydrate.

Analytical Characterization Methodologies

For researchers and drug development professionals, verifying the identity, purity, and stability of a substance is paramount. Several analytical techniques are routinely employed to characterize ammonium oxalate monohydrate.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is the ideal technique for studying the thermal decomposition of ammonium oxalate monohydrate. A typical TGA thermogram will show distinct mass loss steps corresponding to the dehydration and subsequent decomposition stages described above, allowing for a quantitative analysis of the compound's composition and thermal stability.[11]

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications, typically using standard reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of ammonium oxalate monohydrate into a clean TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

-

Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 400 °C at a controlled rate, typically 10 °C/min.

-

Data Acquisition: Record the mass loss and temperature continuously throughout the heating program.

-

Analysis: Analyze the resulting thermogram to identify the temperatures of decomposition events and quantify the percentage mass loss for each step. The first mass loss should correspond to the theoretical mass percentage of water (12.68%).[11]

Vibrational Spectroscopy (FT-IR and Raman)

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule.[2] For ammonium oxalate monohydrate, the spectra are characterized by:

-

N-H and O-H Vibrations: Broad absorption bands in the high-frequency region (~3000-3500 cm⁻¹) corresponding to the stretching vibrations of the N-H bonds in the ammonium ions and O-H bonds in the water of hydration.[1][13]

-

Oxalate Vibrations: Strong, characteristic peaks corresponding to the asymmetric and symmetric stretching of the C=O bonds (~1600-1700 cm⁻¹) and C-O bonds (~1300-1400 cm⁻¹) of the oxalate group.[13][14]

These techniques provide a molecular fingerprint, allowing for rapid identity confirmation and detection of impurities.

-

Sample Preparation: Mix approximately 1-2 mg of ammonium oxalate monohydrate with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

-

Grinding: Gently grind the mixture until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the particle size and homogeneity.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Collection: Collect a background spectrum of the empty sample compartment.

-

Sample Spectrum: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Process the resulting spectrum (background correction, baseline correction) and identify the characteristic absorption bands to confirm the compound's identity.[2][13]

Applications in Research and Drug Development

The unique properties of ammonium oxalate monohydrate lend it to several critical applications in the scientific and pharmaceutical arenas.

-

Analytical Reagent: Its most traditional use is as a primary standard and analytical reagent for the gravimetric or titrimetric determination of calcium, lead, and other metals.[1][15] This is relevant in quality control for raw materials and finished products where mineral content must be precisely controlled.

-

Buffering Agent: In pharmaceutical formulations and biochemical assays, it can act as a buffering agent to maintain a stable pH.[1][16] This is crucial for ensuring the stability and efficacy of pH-sensitive active pharmaceutical ingredients (APIs) and enzymes.[16]

-

Protein Crystallization: It is used as a precipitant in protein crystallization screens.[16] By systematically varying the concentration of precipitants like ammonium oxalate, researchers can induce the formation of high-quality protein crystals necessary for determining their three-dimensional structure via X-ray crystallography—a cornerstone of modern drug design.

-

Synthesis of Materials: It serves as a precursor in materials science for the synthesis of metal oxalates, which can then be thermally decomposed to produce fine, high-purity metal oxide powders for use in catalysts, pigments, and ceramics.[17]

Safety, Handling, and Disposal

As with any laboratory chemical, proper handling of ammonium oxalate monohydrate is essential for ensuring safety.

-

Hazards: The compound is classified as harmful if swallowed or in contact with skin and causes serious eye irritation.[3][18][19] Ingestion can lead to systemic poisoning due to the binding of calcium ions by the oxalate, potentially causing kidney damage.[20]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the solid or its solutions.[18][21]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[3] Avoid creating dust during transfer.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials like strong acids and oxidizers.[1][3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of through a licensed contractor.[18][21]

References

-

Title: Crystal structure and hydrogen bonding networks of ammonium oxalate... - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Ammonium oxalate monohydrate | C2H10N2O5 | CID 62600 - PubChem Source: PubChem, National Institutes of Health URL: [Link]

-

Title: The thermal decomposition of monohydrated ammonium oxotris (oxalate) niobate - SciELO Source: SciELO (Scientific Electronic Library Online) URL: [Link]

-

Title: Ammonium Oxalate Monohydrate | ACS Reagent Chemicals Source: ACS Publications URL: [Link]

-

Title: Ammonium oxalate - Sciencemadness Wiki Source: Sciencemadness Wiki URL: [Link]

-

Title: Thermal Decomposition of Ammonium Oxalate Monohydrate Source: J-Stage URL: [Link]

-

Title: Safety Data Sheet: di-Ammonium oxalate monohydrate - Carl ROTH Source: Carl ROTH URL: [Link]

-

Title: AMMONIUM OXALATE MONOHYDRATE AR/ACS - Loba Chemie Source: Loba Chemie URL: [Link]

-

Title: The thermal decomposition of monohydrated ammonium oxotris (oxalate) niobate Source: Semantic Scholar URL: [Link]

-

Title: Safety Data Sheet: di-Ammonium oxalate monohydrate - Carl ROTH Source: Carl ROTH URL: [Link]

-

Title: Ammonium oxalate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: FT-IR spectrum of AO crystal. | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Structural, spectroscopic, and thermodynamic characterization of ammonium oxalate monohydrate mineral using theoretical solid-state methods | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: The Crystal Structure of Ammonium Oxalate Monoperhydrate, (NH4)2C2O4.H2O2. - SciSpace Source: SciSpace URL: [Link]

-

Title: Ammonium Oxalate Monohydrate | High Purity Lab Chemical - Biostring Source: Biostring URL: [Link]

-

Title: Thermal Decomposition of Oxalates of Ammonium and Potassium - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Ammonium Oxalate Monohydrate | ACS Reagent Chemicals - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Micro-Raman analysis on the combined use of ammonium oxalate and ammonium phosphate for the consolidation and protection of carb Source: ResearchGate URL: [Link]

-

Title: Ammonium oxalate - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

-

Title: Ammonium oxalate monohydrate - ibresco Source: ibresco URL: [Link]

-

Title: (a) Structure of ammonium oxalate monohydrate viewed along the a-axis... - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Ammonium Oxalate Monohydrate | AMERICAN ELEMENTS ® Source: AMERICAN ELEMENTS URL: [Link]

-

Title: What is Ammonium Oxalate, and What Are Its Uses - Amizara Speciality Chemicals LLP Source: Amizara Speciality Chemicals LLP URL: [Link]

-

Title: Ammonium Oxalate Analysis - Salt Analysis Guide Source: Salt Analysis Guide URL: [Link]

-

Title: Ammonium Titanyl Oxalate Monohydrate: A Key for Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: The Role of Ammonium Oxalate in Chemical Synthesis and Material Science Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

Sources

- 1. Ammonium oxalate monohydrate | 6009-70-7 [chemicalbook.com]

- 2. Ammonium oxalate monohydrate | C2H10N2O5 | CID 62600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. Ammonium oxalate - Sciencemadness Wiki [sciencemadness.org]

- 5. Ammonium oxalate monohydrate | 6009-70-7 | FA46954 [biosynth.com]

- 6. americanelements.com [americanelements.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ammonium oxalate monohydrate | ibresco [ibresco.com]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. What is Ammonium Oxalate, and What Are Its Uses [amizaraspecialitychemicals.co.in]

- 16. chemimpex.com [chemimpex.com]

- 17. nbinno.com [nbinno.com]

- 18. fishersci.com [fishersci.com]

- 19. Ammonium oxalate - Wikipedia [en.wikipedia.org]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

ammonium oxalate monohydrate crystal structure and morphology

An In-depth Technical Guide to the Crystal Structure and Morphology of Ammonium Oxalate Monohydrate

This guide provides a comprehensive examination of the crystallographic structure and morphological characteristics of ammonium oxalate monohydrate, [(NH₄)₂C₂O₄·H₂O]. Designed for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data with practical insights into the factors governing crystal habit, offering a robust framework for understanding and controlling the crystallization of this compound.

Foundational Crystallographic Analysis

The intrinsic properties of a crystalline material are dictated by its internal atomic arrangement, known as the crystal structure. For ammonium oxalate monohydrate, this structure is well-defined and presents unique characteristics that influence its macroscopic behavior.

Crystal System and Space Group

Ammonium oxalate monohydrate crystallizes in the orthorhombic system .[1][2] This system is characterized by three unequal crystallographic axes (a ≠ b ≠ c) that are mutually perpendicular (α = β = γ = 90°). The specific space group is P2₁2₁2 , a non-centrosymmetric and chiral, or Sohncke, space group.[1][3] The chirality inherent to this space group implies that crystals of ammonium oxalate monohydrate can exist in two mirror-image forms, often referred to as "right-handed" and "left-handed" crystals.[3]

The causality for this specific arrangement lies in the energetic favorability of packing the constituent ions (ammonium and oxalate) and water molecules in this particular symmetry. The absence of an inversion center in the P2₁2₁2 space group is a direct consequence of the arrangement of these components, which precludes a simple inversion operation to achieve symmetry.

Unit Cell and Molecular Arrangement

The unit cell is the fundamental repeating block of the crystal structure. For ammonium oxalate monohydrate, the unit cell contains four ammonium cations, two oxalate anions, and two water molecules, reflecting the 2:1:1 stoichiometric ratio.[1] The precise dimensions of the unit cell have been determined through X-ray and neutron diffraction studies.

Table 1: Representative Unit Cell Parameters for Ammonium Oxalate Monohydrate

| Parameter | Value (Å) at Room Temp. | Value (Å) at 150 K | Source |

| a | 8.035 | 8.017 | [1][2] |

| b | 10.309 | 10.309 | [1][2] |

| c | 3.795 | 3.735 | [1][2] |

A defining feature of the ammonium oxalate monohydrate structure is the conformation of the oxalate anion (C₂O₄²⁻). Unlike the planar structure often depicted in two dimensions, the oxalate ion in this crystal is significantly non-planar .[4][5] The two CO₂ groups are twisted relative to each other about the central C-C bond. This twist angle has been measured to be approximately 26.6° at room temperature and 26.9° at 150 K.[1][4] This deviation from planarity is attributed to the complex and extensive network of hydrogen bonds within the crystal lattice, which creates a lower energy state for the twisted conformation compared to a planar one.[4][5]

The structural integrity is further maintained by a robust three-dimensional hydrogen bonding network. This involves interlayer N-H···O hydrogen bonds between the ammonium cations and oxalate anions, as well as intralayer O-H···O bonds involving the water molecules.[2] This network is the primary force governing the packing of the ions and is responsible for many of the material's physical properties.

Crystal Morphology and Habit Modification

While the crystal structure defines the internal order, the crystal morphology or habit describes the external shape of the crystal. The morphology is a direct expression of the underlying crystal structure but is profoundly influenced by the conditions of its formation. Understanding these influences is critical for controlling particle size and shape in industrial applications, from pharmaceuticals to materials science.

The Role of Supersaturation

Crystals grow from a solution when it is supersaturated, meaning it contains more dissolved solute than can be held at equilibrium. The level of supersaturation is a primary driver of crystallization kinetics.

-

Low Supersaturation: Growth occurs slowly, allowing molecules to add to the crystal faces that have the lowest surface energy. This typically results in larger, more well-formed crystals that are closer to the equilibrium morphology.

-

High Supersaturation: Nucleation and growth rates are rapid. This can lead to smaller crystals and the development of less stable, higher-energy faces, sometimes resulting in dendritic or needle-like morphologies.

For ammonium oxalate monohydrate, controlled, slow evaporation of a solution with a low supersaturation (e.g., 4%) is used to obtain high-quality single crystals suitable for diffraction studies.[1]

Influence of Impurities

The presence of impurities, even at trace levels, can dramatically alter crystal morphology. Impurities can selectively adsorb onto specific crystal faces, inhibiting their growth. This causes other faces to grow relatively faster, thereby changing the overall shape of the crystal.

For ammonium oxalate monohydrate, studies have shown that various cationic impurities have a significant impact:

-

Divalent Cations (Mn²⁺, Co²⁺, Ni²⁺): These ions have been observed to influence the growth rates of different crystal faces.[6]

-

Trivalent Cations (Fe³⁺, Cr³⁺): These ions can also act as habit modifiers.[6]

The mechanism behind this modification is often related to the ability of the impurity ion to form complexes with the oxalate anion at the crystal surface or to disrupt the hydration sphere at the growing interface, thereby blocking the addition of new growth units. The effectiveness of an impurity is often linked to its ionic radius and its ability to integrate into or adsorb onto the crystal lattice.

Visualization of Morphological Control

The relationship between synthesis conditions and the resulting crystal habit can be visualized as a decision-making workflow.

Caption: Workflow of Morphological Control in Ammonium Oxalate Monohydrate Crystallization.

Experimental Methodologies

To validate the theoretical framework and provide a practical guide for researchers, the following self-validating protocols are described. These methods are designed to produce and analyze ammonium oxalate monohydrate crystals reliably.

Protocol: Single Crystal Growth by Slow Evaporation

This protocol describes a standard method for growing high-quality single crystals.

Objective: To grow single crystals of ammonium oxalate monohydrate suitable for X-ray diffraction and morphological analysis.

Materials:

-

Ammonium oxalate monohydrate powder (analytical grade)

-

Deionized or doubly-distilled water

-

Crystallization dish or beaker (e.g., 250 mL)

-

Filter paper

-

Parafilm or similar cover

Procedure:

-

Solution Preparation: Prepare a saturated solution of ammonium oxalate monohydrate in deionized water at a slightly elevated temperature (e.g., 30-35°C) to ensure complete dissolution. The solubility can be determined from literature data to calculate the required mass.[1]

-

Achieving Supersaturation: Allow the solution to cool to the desired growth temperature (e.g., 30°C).[1] A slight supersaturation (e.g., s = 4%) is ideal for quality crystal growth.[1] The solution is now metastable.

-

Filtration: Filter the solution through a fine filter paper into a clean crystallization dish to remove any dust or undissolved particulates that could act as unwanted nucleation sites.

-

Incubation: Cover the dish with parafilm. Pierce a few small holes in the cover to allow for slow, controlled evaporation of the solvent (water). Place the dish in a location with a stable temperature and minimal vibration.

-

Crystal Growth: Over several days to weeks, as the water slowly evaporates, the concentration of the solute will increase, and crystals will begin to nucleate and grow at the bottom of the dish.

-

Harvesting: Once crystals have reached the desired size, carefully decant the mother liquor and gently remove the crystals. Dry them on a filter paper.

Self-Validation: The success of the protocol is validated by the formation of transparent, well-defined prismatic crystals. The quality can be formally confirmed by single-crystal X-ray diffraction, which should yield sharp diffraction spots and a refined structure consistent with the P2₁2₁2 space group.

Protocol: Morphological Characterization

Objective: To analyze and document the external morphology of the grown crystals.

Materials:

-

Grown ammonium oxalate monohydrate crystals

-

Optical microscope with a camera

-

Scanning Electron Microscope (SEM) for high-resolution imaging (optional)

-

Microscope slides

-

Goniometer (for precise interfacial angle measurement)

Procedure:

-

Sample Selection: Select several representative crystals from the harvested batch.

-

Optical Microscopy:

-

Place a crystal on a clean microscope slide.

-

Observe the crystal under transmitted or reflected light at various magnifications.

-

Capture images of the crystals, documenting their overall shape, the different faces present, and their relative sizes.

-

If the microscope is equipped with a goniometer stage, measure the angles between adjacent faces. These interfacial angles are characteristic of the crystal system.

-

-

SEM Analysis (Optional):

-

Mount a crystal onto an SEM stub using conductive carbon tape.

-

Sputter-coat the crystal with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charging under the electron beam.

-

Image the crystal in the SEM at various magnifications to obtain high-resolution details of the crystal faces, edges, and surface topography.

-

-

Data Analysis: Compare the observed morphologies of crystals grown under different conditions (e.g., pure vs. with impurities). Correlate the changes in the expression of specific crystal faces with the experimental variables.

Self-Validation: The protocol is validated by obtaining clear, reproducible images that allow for the unambiguous identification of crystal habits. For a given set of growth conditions, the resulting crystals should exhibit a consistent and dominant morphology.

References

- Structure data at 150 K for diammonium oxalate monohydr

-

Crystal structure and hydrogen bonding networks of ammonium oxalate... ResearchGate. [Link]

-

Ammonium oxalate monohydrate crystal with its "mirrored" crystal. Reddit. [Link]

-

The Crystal Structure of Ammonium Oxalate Monoperhydrate, (NH4)2C2O4.H2O2. SciSpace. [Link]

-

Ammonium oxalate. Wikipedia. [Link]

-

(a) Structure of ammonium oxalate monohydrate viewed along the a-axis... ResearchGate. [Link]

-

The Crystal Structure of. Acta Chemica Scandinavica. [Link]

Sources

thermal decomposition of ammonium oxalate monohydrate

An In-Depth Technical Guide to the Thermal Decomposition of Ammonium Oxalate Monohydrate

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the , ((NH₄)₂C₂O₄·H₂O). Tailored for researchers, scientists, and professionals in drug development, this document delves into the mechanistic pathways, analytical methodologies for characterization, and the influence of experimental conditions on the decomposition process. Our focus is on synthesizing fundamental principles with practical, field-proven insights to ensure a thorough and applicable understanding.

Introduction: The Significance of a Seemingly Simple Compound

Ammonium oxalate monohydrate is a crystalline solid of significant importance in analytical chemistry, where it is commonly used for the detection and quantitative analysis of calcium, lead, and rare earth elements.[1] Beyond the analytical laboratory, its thermal behavior is critical in various industrial processes. Understanding the precise mechanism of its decomposition—the sequence of reactions, the nature of intermediates, and the final products—is paramount for applications ranging from materials science to the manufacturing of catalysts.

The thermal decomposition of this compound is not a simple, single-step event but a multi-stage process involving dehydration, the formation of intermediates, and the evolution of multiple gaseous species.[1][2] This guide will elucidate this complex pathway, providing the necessary theoretical foundation and practical protocols for its study.

Physicochemical Properties

A foundational understanding begins with the basic properties of the material .

| Property | Value |

| Chemical Formula | (NH₄)₂C₂O₄·H₂O |

| Molar Mass | 142.11 g/mol |

| Appearance | Colorless, odorless crystalline solid |

| Common Name | Diammonium ethanedioate monohydrate |

| CAS Number | 6009-70-7 |

The Multi-Stage Thermal Decomposition Pathway

The is a sequential process that is highly dependent on temperature. Investigations using techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Evolved Gas Analysis with Mass Spectrometry (EGA-MS) have revealed a consistent three-step mechanism in an inert atmosphere.[1]

Stage 1: Dehydration

The initial step is the loss of the water of hydration to form anhydrous ammonium oxalate. This is an endothermic process that occurs at relatively low temperatures.

-

Reaction: (NH₄)₂C₂O₄·H₂O(s) → (NH₄)₂C₂O₄(s) + H₂O(g)

-

Temperature Range: Typically occurs around 93°C.[1]

-

Mass Loss: The theoretical mass loss for this step is 12.68%. Experimental results from TGA show a mass loss of approximately 12.7%, which is in excellent agreement.[1]

-

Evolved Gas: Water vapor (H₂O).[1]

Stage 2: Formation of Ammonium Hydrogen Oxalate

The second stage involves the decomposition of the anhydrous salt. One mole of ammonia is released, leading to the formation of ammonium hydrogen oxalate as an intermediate.

-

Reaction: (NH₄)₂C₂O₄(s) → NH₄HC₂O₄(s) + NH₃(g)

-

Temperature Range: This endothermic event is observed around 181°C in an inert (Helium) atmosphere and shifts to a slightly higher temperature (193°C) in an oxidative one.[1]

-

Mass Loss: The theoretical mass loss for this release of ammonia is 11.98%.[1]

-

Evolved Gas: Ammonia (NH₃).[1]

Stage 3: Final Decomposition

The final stage is the decomposition of the ammonium hydrogen oxalate intermediate into a mixture of gaseous products, leaving no solid residue.

-

Reaction: NH₄HC₂O₄(s) → 2H₂O(g) + NH₃(g) + CO(g) + CO₂(g)

-

Temperature Range: Occurs at approximately 233°C in a Helium atmosphere.[1]

-

Evolved Gas: A simultaneous evolution of ammonia (NH₃), water vapor (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).[1]

It is important to note that while some older literature suggests the formation of oxamide ((CONH₂)₂) as a decomposition product, more recent studies utilizing advanced analytical techniques like TG-DTA-MS have found no evidence of its formation, proceeding instead through the ammonium hydrogen oxalate intermediate.[1][3]

Below is a diagram illustrating the primary decomposition pathway.

Caption: Primary thermal decomposition pathway of ammonium oxalate monohydrate.

Influence of Experimental Conditions

The decomposition mechanism is largely consistent, but the observed temperatures and final products can be influenced by the experimental setup.

-

Atmosphere: The decomposition pathway is little affected by atmospheric differences, but the products can change.[1] In an oxidative atmosphere (e.g., 20% O₂/He), the evolved gases are oxidized. For instance, ammonia can be oxidized to form nitrogen monoxide (NO), and carbon monoxide is fully converted to carbon dioxide, resulting in extra formation of water vapor and CO₂.[1]

-

Heating Rate: The temperature at which each decomposition stage is observed will increase as the heating rate increases. This is a well-understood kinetic effect in thermal analysis.[4] However, the overall mass loss for each step remains independent of the heating rate.

Core Analytical Methodologies

A multi-technique approach is essential for a complete understanding of thermal decomposition. The combination of Thermogravimetric Analysis (TGA) with Evolved Gas Analysis (EGA) is particularly powerful.[5]

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference. These techniques identify the temperatures of decomposition events and quantify the associated mass losses.

Experimental Protocol: TG-DTA

-

Instrument Calibration: Ensure the thermobalance is calibrated for mass and temperature using appropriate standards (e.g., calcium oxalate monohydrate is itself often used as a reference material).[4]

-

Sample Preparation: Place a small, accurately weighed sample (typically 3-5 mg) into an inert crucible (e.g., aluminum or alumina).[1]

-

Atmosphere and Flow Rate: Purge the furnace with the desired gas (e.g., Helium for inert conditions or a 20% O₂/He mixture for oxidative conditions) at a controlled flow rate (e.g., 300 mL/min).[1]

-

Heating Program: Heat the sample from ambient temperature to approximately 300-400°C at a constant heating rate (e.g., 10°C/min).[1]

-

Data Analysis: Plot the sample mass (%) and the rate of mass loss (DTG curve) as a function of temperature. Identify the onset and peak temperatures for each mass loss step and quantify the percentage mass loss.

Evolved Gas Analysis (EGA) via Mass Spectrometry (MS)

Coupling the outlet of the TGA furnace to a mass spectrometer allows for the real-time identification of the gaseous products evolved during each decomposition step.

Experimental Protocol: TGA-MS

-

Setup: The TGA instrument is connected to the MS via a heated transfer line to prevent condensation of the evolved gases.

-

TGA Program: Run the same TGA program as described above.

-

MS Acquisition: As the sample decomposes, the evolved gases are introduced into the MS. The MS continuously scans a range of mass-to-charge ratios (m/z).

-

Data Analysis: Correlate the TGA/DTG data with the MS data. Plot the ion current for specific m/z values characteristic of the expected products (e.g., m/z 18 for H₂O, m/z 17 for NH₃, m/z 28 for CO, m/z 44 for CO₂) as a function of temperature. The resulting mass chromatogram curves will show peaks at the temperatures where specific gases are evolved.[1]

The following diagram illustrates a typical workflow for a comprehensive thermal analysis experiment.

Caption: Experimental workflow for TG-DTA-MS analysis.

Quantitative Data Summary

The table below summarizes the key quantitative data for the in an inert atmosphere, based on a heating rate of 10°C/min.[1]

| Stage | Decomposition Step | Peak Temp. (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Evolved Products (m/z) |

| 1 | Dehydration | ~93 | 12.68 | 12.7 | H₂O (18, 17) |

| 2 | Intermediate Formation | ~181 | 11.98 | ~12.0 | NH₃ (17, 16) |

| 3 | Final Decomposition | ~233 | 75.34 (remaining) | ~75.3 | NH₃ (17), H₂O (18), CO (28), CO₂ (44) |

Conclusion

The is a well-defined, multi-step process that serves as an excellent model for demonstrating the power of modern thermal analysis techniques. The decomposition proceeds via dehydration, followed by the formation of an ammonium hydrogen oxalate intermediate, and culminates in the complete decomposition to gaseous products. While the general pathway is robust, a nuanced understanding requires careful control and consideration of experimental conditions such as atmosphere and heating rate. The methodologies and data presented in this guide provide a solid framework for researchers and scientists to accurately characterize this compound and apply this knowledge within their respective fields.

References

-

Medeiros, F. F. P., Moura, M. F. V., da Silva, A. G. P., Souza, C. P., Gomes, K. K. P., & Gomes, U. U. (2006). The thermal decomposition of monohydrated ammonium oxotris (oxalate) niobate. Brazilian Journal of Chemical Engineering, 23(4), 531-539. [Link][2][6][7][8][9]

-

Taniguchi, M., & Shiroishi, H. (n.d.). Thermal decomposition of ammonium oxalate monohydrate investigated by simultaneous TG-DTA-MS. Journal of the Japan Society for Analytical Chemistry, 21, 21-25. [Link][1]

-

Dollimore, D. (1992). The application of thermal analysis in studying the thermal decomposition of solids. Thermochimica Acta, 203, 7-23. [Link][10]

-

Vyazovkin, S. (2006). Thermal Analysis. Analytical Chemistry, 78(12), 3875-3889. [Link][11]

-

Quora. (2018). What will happen if ammonium oxalate is heated? [Link][12]

-

ResearchGate. (2018). Thermal Decomposition of Oxalates of Ammonium and Potassium. [Link][13]

-

eGyanKosh. (n.d.). THERMAL METHODS OF ANALYSIS. [Link]

-

Mohamed, M. A., & Halawy, S. A. (1994). Preparation, Characterisation & Thermal Stability of Ammonium Trioxalatocobaltate(III) Trihydrate. Indian Journal of Chemistry, 33A, 443-446. [Link]

-

NETZSCH Analyzing & Testing. (n.d.). TGA Measurements on Calcium Oxalate Monohydrate. [Link][4]

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. scielo.br [scielo.br]

- 3. Ammonium oxalate - Sciencemadness Wiki [sciencemadness.org]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] The thermal decomposition of monohydrated ammonium oxotris (oxalate) niobate | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. The application of thermal analysis in studying the thermal decomposition of solids | Scilit [scilit.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. quora.com [quora.com]

- 13. researchgate.net [researchgate.net]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

solubility curve of ammonium oxalate monohydrate in water

An In-Depth Technical Guide to the Aqueous Solubility of Ammonium Oxalate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the aqueous solubility of ammonium oxalate monohydrate ((NH₄)₂C₂O₄·H₂O). Solubility data is fundamental in chemical processing, analytical chemistry, and pharmaceutical sciences, particularly in contexts such as buffer preparation, metal ion chelation, and crystallization studies.[1][2] This document synthesizes critically evaluated data from various sources into a practical solubility curve, details a robust experimental methodology for its determination, and discusses the underlying thermodynamic principles. The content is structured to provide researchers and drug development professionals with both the foundational knowledge and the practical insights required for applications involving this compound.

Introduction: The Significance of Ammonium Oxalate Monohydrate

Ammonium oxalate monohydrate is a diammonium salt of oxalic acid, presenting as a colorless, odorless crystalline solid.[1][3] Its utility in scientific and industrial applications is extensive. It serves as a crucial analytical reagent for the detection and quantitative determination of calcium, lead, fluoride, and rare earth metals.[1][2] In the pharmaceutical and biomedical fields, it is employed as a buffering agent and is used in studies involving platelet interactions.[1] Furthermore, its ability to form complexes with various metal ions makes it valuable in material science and as a component in metal polishing fluids.[1][2]

Given its wide-ranging applications, a precise understanding of its solubility in water—the most common and critical solvent—is paramount. The solubility curve, which delineates the relationship between temperature and the concentration of a saturated solution, is an indispensable tool for designing and optimizing processes such as:

-

Crystallization and purification

-

Formulation of aqueous solutions and buffers

-

Predicting precipitation and scaling in chemical reactors

-

Analytical method development

This guide provides an authoritative overview of this critical physicochemical property.

Physicochemical Properties and Dissolution Fundamentals

Ammonium oxalate monohydrate ((NH₄)₂C₂O₄·H₂O) has a molar mass of 142.11 g/mol .[4][5] Its dissolution in water is an endothermic process, meaning its solubility increases with temperature. This behavior is governed by the thermodynamics of the system, specifically the enthalpy and entropy of solution. The molar enthalpy of solution for ammonium oxalate monohydrate has been determined to be (35.0 ± 4.9) kJ·mol⁻¹ at 296.99 K, confirming the endothermic nature of its dissolution.[6]

When the solid salt is added to water, it dissolves until the solution is saturated. At this point, a dynamic equilibrium is established between the dissolved ions (ammonium, NH₄⁺, and oxalate, C₂O₄²⁻) and the undissolved solid phase:

(NH₄)₂C₂O₄·H₂O(s) ⇌ 2NH₄⁺(aq) + C₂O₄²⁻(aq) + H₂O(l)

The solubility curve represents the concentration of the solute in this equilibrium state as a function of temperature.

Aqueous Solubility Data for Ammonium Oxalate Monohydrate

The solubility of ammonium oxalate monohydrate has been determined by various researchers. The data compiled from multiple authoritative sources provides a consistent and reliable solubility profile over a broad temperature range.

Table 1: Solubility of Ammonium Oxalate Monohydrate in Water at Various Temperatures

| Temperature (°C) | Solubility (g / 100 mL H₂O) |

| 0 | 2.36[3][7] |

| 10 | 3.21[3][7] |

| 20 | 4.45[3][7] |

| 25 | 5.21[3][7] |

| 30 | 6.08[3][7] |

| 40 | 8.18[3][7] |

| 50 | 10.8[3][7] |

| 60 | 14.0[3][7] |

| 80 | 22.4[3][7] |

| 100 | 34.6[3][7] |

The positive temperature coefficient of solubility is evident from the data, indicating that significantly more solute can be dissolved in hot water than in cold water. This property is fundamental to purification processes like recrystallization.

Visualization of the Solubility Curve

The relationship between temperature and solubility can be visualized to better understand the saturation states of a solution.

Caption: Isothermal equilibrium method workflow for solubility determination.

Detailed Step-by-Step Protocol

-

System Preparation : Add an excess amount of analytical grade ammonium oxalate monohydrate to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor). The presence of excess solid is crucial to ensure saturation is achieved and maintained.

-

Equilibration : Place the vessel in a thermostat-controlled water bath or shaker set to the desired temperature. Agitate the slurry continuously.

-

Causality Insight: Agitation is critical to increase the surface area of contact between the solid and solvent, accelerating the approach to equilibrium. The time required to reach equilibrium can vary; a 24-hour period is generally sufficient to ensure a true equilibrium state is reached, which is a key component of a self-validating protocol.

-

-

Phase Separation : Cease agitation and allow the undissolved solid to settle for several hours while maintaining the system at the set temperature. This step is vital to ensure the liquid sample taken for analysis is free of solid particles.

-

Sample Withdrawal : Carefully withdraw a sample of the clear supernatant.

-

Trustworthiness: To prevent premature crystallization (if sampling at temperatures above ambient) or dilution from condensation (if sampling below ambient), the sampling apparatus (e.g., glass syringe) must be pre-equilibrated to the same temperature as the system. The syringe should be fitted with a sub-micron filter to exclude any suspended microcrystals.

-

-

Concentration Analysis : Determine the concentration of ammonium oxalate in the withdrawn sample. Two common methods are:

-

Gravimetric Analysis : Accurately weigh the filtered sample solution. Carefully evaporate the water in a drying oven set to a temperature below the decomposition point of the salt (e.g., 70-80°C). Weigh the remaining dry solid. The solubility can be calculated from the mass of the dry salt and the mass of the water (initial solution mass - dry salt mass).

-

Titrimetric Analysis : An alternative is to perform a redox titration. [8]Accurately weigh the sample, dilute it with deionized water and sulfuric acid, heat the solution (e.g., to ~60°C), and titrate the oxalate with a standardized solution of potassium permanganate (KMnO₄) until a faint pink endpoint persists. The concentration can be determined from the stoichiometry of the reaction. This method provides a chemical verification of the solute's concentration.

-

-

Data Point Generation : Repeat the entire process for each temperature point required to construct the solubility curve.

Conclusion

This guide has detailed the critical solubility characteristics of ammonium oxalate monohydrate in water. The provided data, summarized in Table 1, offers researchers and professionals a reliable reference for a wide range of applications. The outlined experimental protocol, grounded in the principles of isothermal equilibrium, provides a self-validating framework for laboratories to generate high-quality solubility data. A thorough understanding and application of this solubility curve are essential for the successful design, optimization, and control of chemical and pharmaceutical processes involving this versatile compound.

References

-

PubChem. (n.d.). Ammonium oxalate monohydrate. National Center for Biotechnology Information. [Link]

-

Sciencemadness Wiki. (2024). Ammonium oxalate. [Link]

-

Material Properties. (n.d.). Ammonium oxalate ((NH4)2C2O4) properties. [Link]

-

WebQC. (n.d.). Ammonium oxalate monohydrate. [Link]

-

American Elements. (n.d.). Ammonium Oxalate Monohydrate. [Link]

-

ChemBK. (n.d.). Ammonium oxalate monohydrate. [Link]

-

Menczel, B., Apelblat, A., & Korin, E. (2004). The molar enthalpies of solution and solubilities of ammonium, sodium and potassium oxalates in water. The Journal of Chemical Thermodynamics, 36(1), 41-44. [Link]

-

Söhnel, O., & Garside, J. (1994). Solubility of ammonium oxalate in water–acetone mixtures and metastable zone width of their solutions. Journal of Crystal Growth, 135(1-2), 205-211. [Link]

-

PubChem. (n.d.). Ammonium oxalate. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2004). The molar enthalpies of solution and solubilities of ammonium, sodium and potassium oxalates in water. [Link]

-

Scribd. (n.d.). Solubility and Enthalpy of Fusion of Ammonium Oxalate in Water. [Link]

-

Hill, A. E., & Distler, E. F. (1935). The Solubility of Ammonium Oxalate in Water. Journal of the American Chemical Society, 57(11), 2203-2204. [Link]

Sources

- 1. Ammonium oxalate monohydrate | 6009-70-7 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Ammonium oxalate - Sciencemadness Wiki [sciencemadness.org]

- 4. Ammonium oxalate monohydrate | C2H10N2O5 | CID 62600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ammonium oxalate monohydrate | 6009-70-7 | FA46954 [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. ammonium oxalate monohydrate [chemister.ru]

- 8. datapdf.com [datapdf.com]

Section 1: Chemical Identity and Physicochemical Properties

An In-depth Guide to the Safety Data Sheet for Ammonium Oxalate Monohydrate, ACS Grade

For Researchers, Scientists, and Drug Development Professionals

Ammonium oxalate monohydrate (C₂H₈N₂O₄·H₂O) is a colorless, crystalline salt frequently utilized in analytical chemistry, biochemistry, and various research applications, including as a chelating agent and for the detection of calcium and rare earth metals.[1][2] In fields like drug development and pharmaceutical sciences, where precision and purity are paramount, the American Chemical Society (ACS) grade is often specified. This designation ensures a high purity of ≥95%, which is critical for the reliability and reproducibility of experimental results.[3][4]

This guide moves beyond a simple recitation of safety data sheet (SDS) sections. As a senior application scientist, the goal is to provide a comprehensive understanding of the causality behind the safety protocols. For researchers handling this substance, knowing why a specific precaution is necessary is as crucial as knowing the precaution itself. This document is structured to provide a deep, actionable understanding of the hazards and safe handling protocols for ACS-grade ammonium oxalate monohydrate.

Understanding the fundamental properties of a chemical is the first step in safe handling. These characteristics influence its behavior under various laboratory conditions. Ammonium oxalate monohydrate is the diammonium salt of oxalic acid.[1]

| Property | Value | Source |

| Chemical Formula | C₂H₈N₂O₄·H₂O | [5] |

| Molecular Weight | 142.11 g/mol | [5][6] |

| CAS Number | 6009-70-7 | [7][8] |

| Appearance | Colorless or white crystalline solid/powder | [1][9] |

| Odor | Odorless | [1][10] |

| Melting Point | Decomposes at ~70-133 °C (158-271.4 °F) | [1][5][9] |

| Solubility | Soluble in water; slightly soluble in alcohol | [11] |

| pH | ~6.4 (0.1 M solution) | [11] |

Section 2: Hazard Identification and Toxicological Insights

Ammonium oxalate monohydrate is classified as a hazardous substance.[11] Its toxicity is primarily attributed to the oxalate anion (C₂O₄²⁻), which poses significant health risks upon exposure.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

Mechanism of Toxicity: The Role of Oxalate

The primary toxicological concern with ammonium oxalate is its ability to chelate divalent metal cations, most significantly calcium (Ca²⁺). When ingested or absorbed, oxalate ions bind with calcium in the blood to form insoluble calcium oxalate.[13] This has two major systemic consequences:

-

Hypocalcemia: The depletion of free calcium ions from the blood can disrupt critical physiological functions. Calcium is essential for nerve impulse transmission, muscle contraction, and cardiac function. Severe hypocalcemia can lead to muscle twitching, cramps, tetany, and cardiovascular collapse.[13]

-

Kidney Damage: The insoluble calcium oxalate crystals can precipitate within the renal tubules, causing physical obstruction and damage to kidney cells. This can lead to acute kidney injury and, with chronic exposure, permanent kidney damage.[13][14]

Routes of Exposure and Health Effects

-

Ingestion: This is a primary route of concern. Ingestion can cause ulcerations in the mouth and digestive tract, vomiting, and severe systemic effects as described above. The mean lethal dose for oxalates in adults is estimated to be 10-30 grams.[13]

-

Skin Contact: The substance is harmful if absorbed through the skin.[13] It is a skin irritant and can cause dermatitis. Prolonged contact may lead to cracking of the skin, slow-healing ulcers, and even cyanosis in the fingers.[11][13] Absorption through compromised skin (cuts or abrasions) can lead to systemic toxicity.[11]

-

Eye Contact: As a crystalline powder, it can cause serious mechanical and chemical irritation to the eyes, potentially resulting in corneal injury if not promptly addressed.[12][13]

-

Inhalation: Inhaling the dust can irritate the mucous membranes and respiratory tract.[11][14] While less common for systemic toxicity, chronic inhalation can contribute to respiratory inflammation and may pose a risk if significant amounts are inhaled.[11]

Section 3: Emergency Response and First-Aid Protocols

A rapid and correct response to exposure is critical to mitigate harm. The following protocols are based on established safety data.

Emergency Response Workflow

The following diagram outlines the immediate steps to take following an accidental exposure.

Caption: The hierarchy of controls, from most to least effective.

-

Engineering Controls: The primary line of defense. Always handle ammonium oxalate monohydrate powder in a well-ventilated area. [15]Using a chemical fume hood or an enclosure with local exhaust ventilation is highly recommended to keep airborne concentrations low and prevent inhalation. [13][14]Eyewash stations and safety showers must be readily accessible. [13][16]* Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical. Ensure all personnel are thoroughly trained on its hazards and safe handling procedures.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls.

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles or safety glasses with side shields (compliant with OSHA 29 CFR 1910.133 or EN166). [13][16] | Protects against dust particles and splashes. |

| Skin | Nitrile rubber gloves and a lab coat or other protective clothing. [10][12] | Prevents skin contact and subsequent irritation or absorption. |

| Respiratory | A NIOSH/MSHA-approved respirator with a particulate filter may be required if dust cannot be controlled by ventilation. [13][16] | Prevents inhalation of harmful dust. |

Storage and Incompatibility

-

Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly closed container. [13][17]Keep away from foodstuffs and incompatible materials. [17]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [12][18]Oxalates can also slowly corrode steel. [13]

Section 5: Accidental Release and Disposal Procedures

Proper containment and disposal are essential to protect both personnel and the environment.

Spill Cleanup Protocol (Small Spill, <10g)

-

Evacuate: Clear the immediate area of all non-essential personnel. [15]2. Ventilate: Ensure the area is well-ventilated.

-

Wear PPE: Don appropriate PPE, including respiratory protection, gloves, and eye protection. [15]4. Contain: Carefully sweep up the spilled solid material. Avoid generating dust. [17]Use non-sparking tools. [15]5. Collect: Place the swept material into a suitable, labeled container for chemical waste disposal. [17]6. Decontaminate: Clean the spill area with water and wipe dry.

-

Dispose: Dispose of the waste container and contaminated cleaning materials according to local, state, and federal regulations. [15]

Waste Disposal

Ammonium oxalate monohydrate should not be discharged into sewer systems or the environment. [15]All waste must be disposed of through a licensed chemical waste disposal company. [15]This ensures compliance with environmental regulations and prevents contamination.

Section 6: The Importance of ACS Grade in a Research Context

The "ACS" designation is more than a label; it is a guarantee of purity and quality that is fundamental to scientific integrity. [19][20]

-

Reproducibility: In drug development and analytical research, impurities can act as catalysts, inhibitors, or confounding variables, leading to inconsistent and unreliable results. Using ACS-grade chemicals minimizes this variability, ensuring that experiments can be accurately reproduced. [4][21]* Accuracy: For applications like preparing analytical standards or buffers, the exact concentration is critical. The high purity of ACS-grade reagents ensures that weighing and dissolution calculations translate to accurate final concentrations. [4]* Safety: While all grades of a hazardous chemical should be handled with care, high-purity grades ensure that the documented toxicological data is relevant and not skewed by unknown impurities with their own hazard profiles. [4] By adhering to the rigorous safety protocols outlined in this guide, researchers can confidently and safely utilize ACS-grade ammonium oxalate monohydrate, ensuring both personal safety and the integrity of their scientific work.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ammonium Oxalate, Monohydrate, Reagent ACS. Retrieved from [Link]

-

Lab Alley. (n.d.). Ammonium Oxalate Crystal ACS Grade SAFETY DATA SHEET. Retrieved from [Link]

-

Penta chemicals. (2024, November 26). SAFETY DATA SHEET according to Regulation (EC) No 1907/2006 (REACH) as amended. Ammonium oxalate monohydrate. Retrieved from [Link]

-

Loba Chemie. (2024, May 24). AMMONIUM OXALATE MONOHYDRATE AR/ACS - Safety Data Sheet. Retrieved from [Link]

-

ChemSupply Australia. (2023, October 9). Safety Data Sheet AMMONIUM OXALATE Monohydrate. Retrieved from [Link]

-

Techno PharmChem. (n.d.). AMMONIUM OXALATE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). Ammonium oxalate monohydrate. Retrieved from [Link]

-

ScienceLab.com. (2006, August 11). Material Safety Data Sheet Ammonium oxalate monohydrate. Retrieved from [Link]

-

Tilley Distribution. (2024, July 11). Defining Chemical Grades: An Explainer. Retrieved from [Link]

-

Wikipedia. (n.d.). Reagent Chemicals. Retrieved from [Link]

-

Lab Manager Magazine. (n.d.). The Most Common Grades of Reagents and Chemicals. Retrieved from [Link]

-

Carl ROTH. (2024, March 3). Safety Data Sheet: di-Ammonium oxalate monohydrate. Retrieved from [Link]

-

Wikipedia. (n.d.). Ammonium oxalate. Retrieved from [Link]

-

The Lab Depot. (n.d.). Chemical Grades Explained. Retrieved from [Link]

-

Aldon Corporation. (2013, June 20). Ammonium Oxalate Monohydrate - SAFETY DATA SHEET. Retrieved from [Link]

-

DC Fine Chemicals. (2023, July 28). How ACS Reagent Chemicals Define Lab Standards. Retrieved from [Link]

-

Cater Chemicals Corporation. (n.d.). Ammonium oxalate monohydrate - Safety Data Sheet. Retrieved from [Link]

-

Bio-Grams. (2005, October 10). Ammonium oxalate monohydrate MSDS. Retrieved from [Link]

Sources

- 1. Ammonium oxalate monohydrate | 6009-70-7 [chemicalbook.com]

- 2. APC Pure | Product | Ammonium Oxalate Monohydrate 99% ACS [apcpure.com]

- 3. The Most Common Grades of Reagents and Chemicals | Lab Manager [labmanager.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. Ammonium oxalate monohydrate | 6009-70-7 | FA46954 [biosynth.com]

- 6. Ammonium oxalate monohydrate | C2H10N2O5 | CID 62600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. media.laballey.com [media.laballey.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. Ammonium oxalate - Wikipedia [en.wikipedia.org]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. employees.delta.edu [employees.delta.edu]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 18. fishersci.com [fishersci.com]

- 19. Reagent Chemicals - Wikipedia [en.wikipedia.org]

- 20. labdepotinc.com [labdepotinc.com]

- 21. tilleydistribution.com [tilleydistribution.com]

handling and storage of ammonium oxalate monohydrate in the lab

An In-Depth Technical Guide on the Handling and Storage of Ammonium Oxalate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Foreword from a Senior Application Scientist

In the fast-paced environment of research and development, the foundational principles of laboratory safety are paramount to both groundbreaking discovery and the well-being of our scientific community. Ammonium oxalate monohydrate, a seemingly commonplace reagent, demands our respect and a thorough understanding of its properties. This guide is crafted not as a mere recitation of safety data, but as a technical resource grounded in the principles of causality and self-validating protocols. Our goal is to empower you, the researcher, with the knowledge to handle this chemical with the confidence that comes from a deep understanding of its nature. By integrating expertise with practical, field-proven insights, we aim to foster a culture of safety that is both rigorous and intuitive.

Section 1: Core Principles of Ammonium Oxalate Monohydrate

Ammonium oxalate monohydrate, with the chemical formula (NH₄)₂C₂O₄·H₂O, is the diammonium salt of oxalic acid.[1] It presents as a colorless, odorless, crystalline solid.[2][3] This compound is a staple in many laboratories and finds diverse applications, including:

-

Analytical Chemistry: Used as a reagent for the detection and quantitative analysis of calcium, lead, fluoride, and rare earth metals.[2][3][4]

-

Biochemistry: Employed in protein crystallization studies and as a buffering agent to maintain stable pH in experiments.[3][4][5]

-

Pharmaceutical Development: Acts as a buffering agent in drug formulations and is involved in the synthesis of some pharmaceutical compounds.[4][5]

-

Material Science: Utilized in the synthesis of metal oxalates, which are precursors for advanced materials like catalysts and pigments.[3][4]

A comprehensive understanding of its chemical and physical properties is the first step toward safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₈N₂O₄·H₂O | [3][6] |

| Molecular Weight | 142.11 g/mol | [3][6] |

| Appearance | White/colorless crystalline powder | [2][7] |

| Melting Point | Decomposes at approximately 133 °C (271 °F) | [2][6] |

| Solubility in Water | 45 g/L at 20 °C | [8] |

| pH | 6.4 (0.1M solution) | [9] |

Section 2: Hazard Identification and Toxicological Profile

Ammonium oxalate monohydrate is classified as a hazardous substance.[9] The primary hazards are its acute toxicity if swallowed or in contact with skin, and its potential to cause serious eye irritation.[8][10]

Toxicological Mechanisms:

The toxicity of ammonium oxalate is primarily attributed to the oxalate ion. When ingested or absorbed, oxalate ions can precipitate as calcium oxalate by binding with calcium in the blood.[7][11] This can lead to a dangerous drop in blood calcium levels (hypocalcemia), which can disrupt heart and nerve function.[7][11] The insoluble calcium oxalate crystals can also deposit in the kidney tubules, potentially causing severe kidney damage.[7][12]

Routes of Exposure and Health Effects:

-

Ingestion: Harmful if swallowed.[7][8] Ingestion can cause ulcerations of the mouth, vomiting, and systemic effects such as shock, convulsions, and cardiovascular collapse.[7] The mean lethal dose for oxalates in adults is estimated to be 10-30 grams.[7]

-

Skin Contact: Harmful in contact with skin.[8] The oxalate ion is an irritant and can cause dermatitis.[7] Prolonged contact can lead to skin lesions, cracking, and slow-healing ulcers.[7][9]

-

Eye Contact: Causes serious eye irritation and may cause severe burns.[8][12][13]

-

Inhalation: Inhalation of dust can irritate the respiratory tract.[7][9] Long-term exposure may lead to respiratory tract inflammation and other systemic effects.[9]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is essential when working with ammonium oxalate monohydrate. The following protocols are designed to minimize exposure and mitigate risk.

Engineering Controls

The first line of defense is to control hazards at their source.

-

Ventilation: Always handle ammonium oxalate monohydrate in a well-ventilated area.[9][14] For procedures that may generate dust, such as weighing or transferring powder, a chemical fume hood or an enclosure with local exhaust ventilation should be used.[11][15]

Personal Protective Equipment (PPE)

The selection of PPE is directly informed by the hazards identified in Section 2.

-